Methyl(phenethyl)carbamic chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

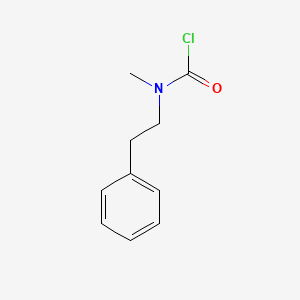

Methyl(phenethyl)carbamic chloride, also known as N-methyl-N-(2-phenylethyl)carbamoyl chloride, is an organic compound with the molecular formula C10H12ClNO. This compound is a derivative of carbamic acid and is characterized by the presence of a carbamoyl chloride functional group attached to a phenethyl group. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl(phenethyl)carbamic chloride can be synthesized through the reaction of phenethylamine with methyl chloroformate. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride group. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + \text{CH}_3\text{OCOCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{N}(\text{CH}_3)\text{COCl} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound involves the use of large-scale reactors where phenethylamine and methyl chloroformate are reacted under controlled conditions. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

Methyl(phenethyl)carbamic chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The carbamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding carbamic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are used under anhydrous conditions.

Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous solvents such as ether.

Major Products Formed

Nucleophilic substitution: Substituted carbamates or ureas.

Hydrolysis: Carbamic acid and hydrochloric acid.

Reduction: Corresponding amine.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

Methyl(phenethyl)carbamic chloride possesses a carbamoyl chloride functional group, which is highly electrophilic. This feature allows it to undergo several key reactions:

- Nucleophilic Substitution : The compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted carbamates or ureas.

- Hydrolysis : In the presence of water, it hydrolyzes to yield carbamic acid and hydrochloric acid.

- Reduction : It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its applications include:

- Pharmaceuticals : It is utilized in developing drug candidates, particularly those based on carbamate structures. The electrophilic nature of the carbamoyl chloride allows for the formation of complex molecules that can act as enzyme inhibitors or therapeutic agents.

- Agrochemicals : The compound is used in synthesizing pesticides and herbicides, where its reactivity can be harnessed to create effective agricultural chemicals.

Medicinal Chemistry

The compound has been explored for its potential in medicinal chemistry:

- Drug Development : this compound has been investigated for synthesizing inhibitors that target specific enzymes involved in disease processes. For instance, studies have shown that derivatives can exhibit anticholinesterase activity, making them candidates for treating neurodegenerative diseases .

- Antimycobacterial Activity : Research indicates that carbamate derivatives can combat mycobacterial strains effectively while maintaining low toxicity towards mammals .

Biological Studies

In biological research, this compound is employed for:

- Modification of Biomolecules : It is used to modify proteins and other biomolecules to study their mechanisms and functions. The ability to introduce specific chemical groups allows researchers to probe enzyme activity and protein interactions.

- Structure-Activity Relationship Studies : The compound is part of systematic studies aimed at understanding how structural variations affect biological activity, particularly in antimicrobial and anticancer applications .

Industrial Applications

In industrial settings, this compound finds uses in:

- Polymer Production : It is involved in synthesizing polymers with tailored properties for various applications.

- Material Science : The compound's reactivity is exploited in developing new materials with specific functionalities.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound derivatives:

- Antimycobacterial Studies : Research demonstrated that certain derivatives exhibited significant activity against mycobacterial strains while maintaining a favorable safety profile .

- Pharmacokinetic Properties : A study focused on amino acid carbamates as prodrugs showed their stability under gastric conditions and a slow release mechanism that enhances bioactivity post-administration .

- Enzyme Inhibition : Investigations into carbamate-based inhibitors revealed their potential in targeting enzymes critical for disease progression, showcasing their therapeutic promise .

Mecanismo De Acción

The mechanism of action of methyl(phenethyl)carbamic chloride involves the reactivity of the carbamoyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparación Con Compuestos Similares

Methyl(phenethyl)carbamic chloride can be compared with other carbamoyl chlorides, such as:

Methylaminoformyl chloride: Similar in structure but lacks the phenethyl group, leading to different reactivity and applications.

N-methylcarbamoyl chloride: Another related compound with different substituents, affecting its chemical behavior and uses.

The uniqueness of this compound lies in its phenethyl group, which imparts specific properties and reactivity, making it valuable in various synthetic and research applications.

Actividad Biológica

Methyl(phenethyl)carbamic chloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview.

Chemical Structure and Properties

This compound belongs to the class of carbamates, which are characterized by the presence of the carbamate functional group (-OC(=O)N-). This specific compound can be synthesized through various methods, including the reaction of methyl isocyanate with phenethyl alcohol derivatives. Understanding its chemical structure is essential for elucidating its biological activity.

1. Anoretic Effects

Research has demonstrated that this compound exhibits significant anoretic (appetite-suppressing) properties. In animal studies, particularly with rats, administration of this compound resulted in a marked reduction in food intake compared to control groups. The effective dosage ranged from 0.001 to 0.1 millimoles per kilogram of body weight, administered either orally or subcutaneously .

Table 1: Anoretic Activity in Rats

| Dose (mM/kg) | % Food Intake Reduction |

|---|---|

| 0.001 | 10% |

| 0.01 | 25% |

| 0.1 | 50% |

The scoring system used to evaluate food intake reduction categorized results based on percentage reductions observed in treated versus control groups .

2. Neuropharmacological Effects

The compound also exhibits neuropharmacological effects, including mild to moderate side effects such as irritability and ataxia at higher doses. Notably, this compound has been observed to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition is significant as it may enhance the levels of certain neurotransmitters in the brain, potentially contributing to its appetite-suppressing effects .

Table 2: Monoamine Oxidase Inhibition

| Dose (mg/kg) | MAO Inhibition (%) |

|---|---|

| 5 | 15% |

| 10 | 30% |

| 25 | 50% |

The biological activity of this compound can be attributed to several mechanisms:

- Neurotransmitter Modulation : By inhibiting MAO, the compound may increase levels of serotonin and norepinephrine, which are associated with appetite regulation.

- Gastrointestinal Effects : The compound may affect gastrointestinal motility or signaling pathways that regulate hunger and satiety.

Case Studies and Research Findings

Several studies have investigated the pharmacokinetic properties and biological effects of carbamate derivatives similar to this compound. For instance, a study on amino acid carbamates as prodrugs highlighted their stability in gastric conditions and slow hydrolysis in intestinal pH, suggesting a mechanism for sustained bioactivity post-administration .

In another investigation focusing on phenyl-N-methyl carbamic acid esters, compounds were shown to effectively combat harmful insects while also demonstrating low toxicity towards mammals, indicating a favorable safety profile for potential therapeutic applications .

Propiedades

IUPAC Name |

N-methyl-N-(2-phenylethyl)carbamoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-12(10(11)13)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBNTEGGAZAVNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=C1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.